molecular formula C16H23NO B12769722 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one CAS No. 2181620-71-1

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one

Cat. No.: B12769722
CAS No.: 2181620-71-1
M. Wt: 245.36 g/mol
InChI Key: UOZWZANRCOALQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, is a synthetic cathinone derivative that has been identified in forensic and pharmacological contexts . This compound is of significant interest in neuroscience and substance abuse research due to its structural similarity to pyrovalerone and other potent psychoactive substances . Scientific studies on related compounds in this class have demonstrated that they function primarily as selective inhibitors of monoamine transporters, showing high potency for the dopamine transporter (DAT) and norepinephrine transporter (NET), with relatively little effect on the serotonin transporter (SERT) . This selective mechanism of action, which differs from non-selective reuptake inhibitors like cocaine, provides a valuable tool for researchers investigating the dopaminergic and noradrenergic systems, their role in reward pathways, and the development of pharmacotherapies for stimulant use disorders . The lead compound in this chemical class, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), and its analogues have been synthesized and biologically evaluated, confirming their promise as a class of selective monoamine uptake inhibitors for investigative purposes . This compound is provided For Research Use Only and is strictly for application in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2181620-71-1

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H23NO/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3

InChI Key

UOZWZANRCOALQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process starting from 4-methylpropiophenone or related aryl ketones, proceeding through α-bromination and subsequent nucleophilic substitution with pyrrolidine. The key steps are:

  • Step 1: Friedel-Crafts Acylation
    Preparation of 4-methylpropiophenone by Friedel-Crafts acylation of toluene with propionyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Step 2: α-Bromination of the Ketone
    The 4-methylpropiophenone is brominated at the α-position to the ketone using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromo-1-(4-methylphenyl)pentan-1-one.

  • Step 3: Nucleophilic Substitution with Pyrrolidine
    The α-bromoketone intermediate is reacted with pyrrolidine in an ether solvent (e.g., diethyl ether or ethanol) at low temperature (ice bath) and then stirred at room temperature for 1 to 24 hours. This step replaces the bromine with the pyrrolidine ring, forming the target compound.

  • Step 4: Purification and Salt Formation
    The crude product is extracted, washed, and purified by recrystallization from ethanol/ether mixtures. The free base can be converted to its hydrochloride salt by treatment with ethereal hydrogen chloride to improve stability and solubility.

This method is described in detail in the literature, including the work by Meltzer et al. (2006), which provides a general procedure for 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones synthesis.

Detailed Reaction Conditions and Workup

Step Reagents & Conditions Description
1. Friedel-Crafts Acylation Toluene, Propionyl chloride, AlCl3, reflux Formation of 4-methylpropiophenone
2. α-Bromination Br2 or NBS, solvent (e.g., CCl4), 0°C to room temp Bromination at α-position to ketone
3. Nucleophilic Substitution Pyrrolidine (2.2 eq), Et2O or EtOH, ice bath then RT, 1-24 h Substitution of bromine by pyrrolidine
4. Purification Extraction with water and ether, acid-base washes, recrystallization from EtOH/Et2O Isolation of pure compound and formation of hydrochloride salt

Research Findings and Analytical Data

Spectroscopic Characterization

  • 1H NMR (Proton Nuclear Magnetic Resonance):
    Characteristic signals include aromatic protons (δ ~7.2–7.9 ppm), methylene protons adjacent to the ketone and pyrrolidine nitrogen (δ ~2.0–3.0 ppm), methyl group on the phenyl ring (δ ~2.4 ppm), and aliphatic chain protons (δ ~0.9–1.7 ppm).

  • Purity and Diastereomeric Resolution:
    Resolution of racemic mixtures can be achieved by recrystallization of diastereomeric salts formed with chiral acids such as dibenzoyl-D-tartaric acid, allowing isolation of enantiomerically enriched compounds.

Chemical Properties

  • The compound is typically isolated as a hydrochloride salt to enhance water solubility and stability.
  • It undergoes typical cathinone reactions such as oxidation to carboxylic acids or reduction to alcohols under appropriate conditions.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Friedel-Crafts Acylation Toluene, Propionyl chloride, AlCl3 Reflux, inert atmosphere 4-Methylpropiophenone
α-Bromination Br2 or NBS 0°C to RT, solvent (CCl4 or EtOH) 2-Bromo-1-(4-methylphenyl)pentan-1-one
Nucleophilic Substitution Pyrrolidine, Et2O or EtOH Ice bath then RT, 1-24 h This compound
Purification & Salt Formation Ether, aqueous washes, HCl (ether) Recrystallization from EtOH/Et2O Pure hydrochloride salt

Chemical Reactions Analysis

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In analytical chemistry, 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one is utilized as a reference standard for identifying and quantifying synthetic cathinones. Its structural characteristics allow it to serve as a benchmark in various chemical analyses, particularly in the study of new psychoactive substances (NPS) .

Biology

The compound has been extensively studied for its effects on neurotransmitter systems. It acts primarily as a norepinephrine-dopamine reuptake inhibitor , leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants but with notable selectivity for dopamine and norepinephrine transporters while sparing serotonin transporters. Such properties make it valuable for research into addiction mechanisms and potential therapeutic uses for conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Medicine

While this compound does not have recognized therapeutic applications, its pharmacological profile makes it a subject of interest in medical research. Investigations focus on understanding its central nervous system effects and potential implications for developing new medications targeting similar pathways.

Forensic Science

In forensic laboratories, this compound is employed for the detection of designer drugs . Its presence in biological samples can indicate the use of NPS, aiding in toxicological assessments and legal investigations. The compound's distinct chemical structure facilitates its identification through techniques such as gas chromatography-mass spectrometry (GC-MS) .

Case Studies

Several studies have highlighted the unique properties and implications of this compound:

  • Neurotransmitter Interaction : Research demonstrates that this compound selectively inhibits dopamine and norepinephrine transporters, providing insights into its potential as a model for studying stimulant effects on the brain .
  • Crystallographic Analysis : Detailed crystallographic studies have characterized various salts of this compound, providing foundational data for understanding its structural properties and reactivity .
  • Analytical Method Development : The development of analytical methods using this compound as a standard has improved the detection capabilities for synthetic cathinones in forensic toxicology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of α-PiHP and Analogous Compounds

Compound IUPAC Name Molecular Formula Key Structural Features Pharmacological Action Receptor Affinity/Activity
α-PiHP 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one C₁₆H₂₃NO Methyl at C4; pyrrolidine at C2 NDRI; stimulant High DAT/NET inhibition
α-PHP 1-Phenyl-2-(pyrrolidin-1-yl)hexan-1-one C₁₆H₂₃NO Methyl at C5 (vs. C4 in α-PiHP); longer chain NDRI; longer duration of action Similar to α-PiHP
α-PVP 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one C₁₅H₂₁NO Shorter side chain (no methyl) NDRI; high abuse liability Potent DAT inhibition
MDPV 3,4-Methylenedioxypyrovalerone C₁₆H₂₁NO₃ Methylenedioxy ring; pyrrolidine at C2 NDRI; prolonged stimulant effects Higher potency than α-PVP
Pyrovalerone 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one C₁₆H₂₃NO Methyl at phenyl ring (C4) FDA-approved for fatigue (rarely used) Moderate DAT/NET inhibition

Key Observations:

Positional Isomerism: α-PiHP and α-PHP are positional isomers. The methyl group in α-PiHP is at C4 of the pentanone chain, whereas in α-PHP, it is at C5 of a hexanone chain. This difference affects metabolic stability and duration of action .

Side Chain Length : α-PVP lacks a methyl group and has a shorter side chain, resulting in faster onset but shorter duration compared to α-PiHP .

Substituent Effects : MDPV’s methylenedioxy ring enhances lipophilicity and central nervous system penetration, increasing potency .

Legal and Forensic Comparisons

Table 2: Legal Status and Forensic Prevalence

Compound Scheduling Status Prevalence in NPS Market Associated Fatalities/Cases
α-PiHP Schedule II (1971 Convention) Detected in EU, Asia, and North America Linked to fatal overdoses (e.g., 2020 case in Poland)
α-PHP Schedule II (varies by country) Widespread in Europe Fatalities reported in Sweden and Italy
α-PVP Schedule I/II (UN, US) High in 2010s; declining due to bans >130 deaths (2015–2020)
MDPV Schedule I (US); Schedule II (UN) Peak in 2008–2012; now rare High mortality in early NPS outbreaks

Key Observations:

  • α-PiHP’s Schedule II status reflects its global recognition as a high-risk substance, mirroring controls on MDPV and α-PVP .
  • α-PiHP and α-PHP are increasingly replacing older cathinones like MDPV due to regulatory evasion .

Metabolic and Analytical Challenges

Synthetic cathinones like α-PiHP are metabolized via N-dealkylation, reduction, and hydroxylation, producing metabolites that complicate forensic detection . Differentiation from analogs requires advanced techniques:

  • X-ray crystallography confirms structural details (e.g., α-PiHP’s hydrochloride salt was characterized in 2022 ).
  • LC-HRMS/MS distinguishes positional isomers (e.g., α-PiHP vs. α-PHP) based on fragmentation patterns .

Biological Activity

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, is a synthetic cathinone belonging to a class of substances that exhibit stimulant properties. This compound has gained attention due to its psychoactive effects and potential for abuse, similar to other stimulants like methamphetamine and cocaine.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23NO
  • Molecular Weight : 245.36 g/mol
  • Appearance : White solid material or crystalline powder

α-PiHP functions primarily as a psychostimulant, showing significant activity on the central nervous system (CNS). Laboratory studies indicate that it inhibits the reuptake of neurotransmitters such as dopamine and norepinephrine more effectively than other known stimulants, which contributes to its potent stimulant effects .

Effects and Toxicity

Reports suggest that α-PiHP produces effects comparable to those of cocaine and methamphetamine, leading to increased alertness, euphoria, and energy . However, it also poses risks of severe adverse events, including dependency and overdose. Notably, there have been cases of intoxication leading to fatalities associated with α-PiHP .

Case Studies

Case Study 1 : A study reported a fatality involving an 18-year-old male who exhibited symptoms consistent with intoxication from α-PiHP. Toxicological analysis revealed significant concentrations of the compound in biological specimens, underscoring its potential lethality when consumed .

Case Study 2 : In another instance, users reported stimulant effects similar to other synthetic cathinones. These self-reports highlighted the drug's potential for abuse and dependence, with users describing experiences akin to those induced by a-PVP and a-PHP .

Dependence Potential

Despite the lack of controlled studies specifically investigating the dependence potential of α-PiHP in humans or animals, its pharmacological profile suggests a risk for developing dependence similar to other stimulants like methamphetamine .

Public Health Concerns

The emergence of α-PiHP in various countries has raised alarms regarding its public health implications. It has been implicated in numerous serious adverse events and drug-related deaths, often found in combination with other substances such as opioids and benzodiazepines .

Comparative Analysis with Other Stimulants

CompoundMechanism of ActionAbuse PotentialKnown Therapeutic Use
α-PiHPInhibits dopamine/norepinephrine uptakeHighNone
MethamphetamineIncreases release of dopamineHighADHD, obesity
CocaineInhibits dopamine reuptakeHighLocal anesthetic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.